3-Isopropylisoxazol-5-amine
Overview
Description
3-Isopropylisoxazol-5-amine is an organic compound with the chemical formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a stable solid that can be dissolved in some organic solvents such as ethanol and dichloromethane . This compound is part of the isoxazole family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Isopropylisoxazol-5-amine involves the reaction of hydroxylamine hydrochloride with sodium hydroxide in water at temperatures ranging from 0 to 50°C . The reaction proceeds as follows:
- Hydroxylamine hydrochloride (10.3 g, 148 mmol) is slowly added to an ice-cold solution of sodium hydroxide (25.9 g, 645 mmol) in water (73 mL).
- The resulting solution is poured into a solution of crude 3-oxo-4-methylpentanenitrile while stirring.
- The mixture is heated at 50°C for 2.5 hours, producing a yellow oil.
- The warm reaction mixture is extracted with chloroform (3×100 mL) without cooling.
- The combined organic layers are dried (MgSO4) and concentrated in vacuo.
- The resulting oily yellow solid is filtered through a pad of silica (10% acetone/90% dichloromethane) to afford the desired isoxazole as a yellow solid (yield: 70%).
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Isopropylisoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Various substituted isoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Isopropylisoxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Isopropylisoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Isopropyl-5-isoxazolylamine: A closely related compound with similar chemical properties.
3-Methylisoxazol-5-amine: Another isoxazole derivative with a different substituent group.
5-Amino-3-isopropylisoxazole: A structural isomer with similar reactivity.
Uniqueness
3-Isopropylisoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-propan-2-yl-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-6(7)9-8-5/h3-4H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLVMBXOBZVJIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366602 | |
Record name | 3-isopropylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88786-11-2 | |
Record name | 3-isopropylisoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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